![molecular formula C14H19NO2 B2860058 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one CAS No. 1707756-35-1](/img/structure/B2860058.png)
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one” is a derivative of the compound "(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran" . The latter is a well-known compound with the molecular formula C10H18O and a molecular weight of 154.2493 . It has several stereoisomers and is also known by other names such as trans-Rose oxide .
Wissenschaftliche Forschungsanwendungen
Photopolymerization and Migration Studies
- Photopolymerization Applications : A study by Wu et al. (2017) discussed the use of similar compounds in photopolymerization. Specifically, they synthesized thioxanthone based acrylated one-component visible light photoinitiators. These photoinitiators demonstrated high efficiency and low migration in photopolymerization systems, indicating their potential in visible light curing systems, particularly in food packing or biomedical fields (Wu et al., 2017).
Crystal Structure Analysis
- Structural Analysis : Research by Raghuvarman et al. (2014) focused on the crystal structures of compounds similar to 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one. They analyzed the conformation and structural differences in various derivatives, providing insights into the molecular structures (Raghuvarman et al., 2014).
Synthesis and Application in Medicine
- Medicinal Synthesis : Zhang (2005) discussed the synthesis of 4-phenyl-2-butanone, an important medium in synthesizing medicine for inflammation reduction and codeine. This study illustrates the potential of similar compounds in medicinal synthesis (Zhang, 2005).
Molecular Interactions and Stability
- Molecular Interactions : A study by Ahmed et al. (2016) synthesized compounds and analyzed their molecular interactions and stability through spectroscopic methods. Their findings contribute to understanding how similar compounds behave in various chemical environments (Ahmed et al., 2016).
Cooperative Motion in Polymers
- Polymer Applications : Meng et al. (1996) researched the cooperative motion of polar side groups in amorphous polymers, including compounds similar to 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one. This study provides insights into the application of such compounds in polymer technology (Meng et al., 1996).
NMR and X-ray Studies
- Spectroscopic Studies : Research by González-Juárez et al. (2006) focused on the NMR and X-ray crystallographic studies of similar compounds, contributing valuable information on the molecular structure and dynamics of these compounds (González-Juárez et al., 2006).
Calcium Indicators and Buffers
- Biomedical Research : Tsien (1980) developed new high-affinity buffers and optical indicators for Ca2+ using compounds related to 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one. This study shows the relevance of such compounds in creating sensitive biomedical research tools (Tsien, 1980).
Differentiation of Receptors
- Pharmacological Research : Lands et al. (1967) discussed the structural modification of similar compounds, which alters sympathomimetic activity. This has implications in pharmacological research, especially in understanding receptor responsiveness (Lands et al., 1967).
Organic Chemistry and Catalysis
- Catalytic Applications : Studies by Yavari et al. (2006) and Asami et al. (2015) explored the use of similar compounds in organic synthesis and catalysis. These studies contribute to the understanding of reaction mechanisms and catalytic processes involving such compounds (Yavari et al., 2006), (Asami et al., 2015).
Biochemical and Pharmacological Research
- Endosomolytic Polymers : Ferruti et al. (2000) developed poly(amido-amine)s with potential applications in biochemical and pharmacological research, demonstrating the versatility of similar compounds (Ferruti et al., 2000).
Eigenschaften
IUPAC Name |
1-[4-[2-(2-methylprop-2-enoxy)ethylamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)10-17-9-8-15-14-6-4-13(5-7-14)12(3)16/h4-7,15H,1,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDGKRSYXOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCNC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

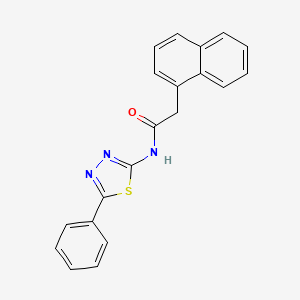
![2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide](/img/structure/B2859977.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide](/img/structure/B2859978.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)
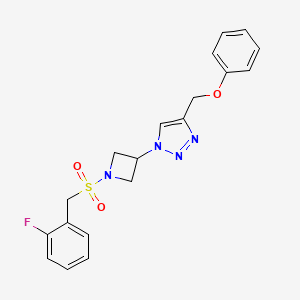
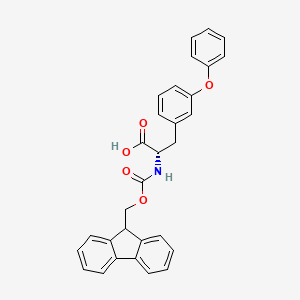
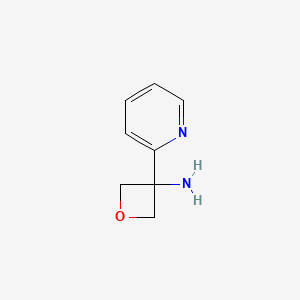
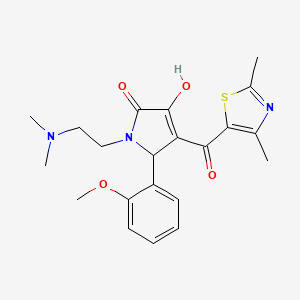

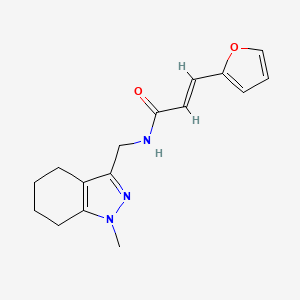
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)
![N-(4-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2859995.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2859996.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2859997.png)